molecular formula C8H9BrO B2367329 2-Bromo-3,5-dimethylphenol CAS No. 125237-08-3

2-Bromo-3,5-dimethylphenol

Cat. No. B2367329
CAS RN: 125237-08-3
M. Wt: 201.063
InChI Key: FLGMCSGCDWVXMR-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It has a molecular weight of 201.06 . It is stored in a dry, sealed environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-3,5-dimethylphenol is 1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 . This indicates the presence of bromine, oxygen, and methyl groups in the phenol ring.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound 3,5-dimethylphenol, closely related to 2-Bromo-3,5-dimethylphenol, has been used in obtaining crystal structures of certain chemical compounds. For example, it was involved in the crystal structure determination of a compound obtained from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid (Peters, Peters, Schnering, Bringmann, Schwarz, & Egner, 1994).
  • Electrophilic Substitution and Rearrangement Studies :

    • Research has been conducted on the products of bromination of dimethylphenols, which is closely related to 2-Bromo-3,5-dimethylphenol. These studies provide insights into the pathways and mechanisms of electrophilic substitution and rearrangement (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).
  • Polymer Synthesis :

    • The compound has been used in the synthesis of specific polymers. For instance, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized using a phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane (Percec & Wang, 1990).
  • Halogenation Reactions :

    • Studies have been performed on the halogenation reactions of dimethylphenols, including bromination and fluorination. These studies provide valuable information on the reactivity and transformation pathways of compounds like 2-Bromo-3,5-dimethylphenol (Koudstaal & Olieman, 2010).
  • Investigating Molecular Interactions :

    • Research has been conducted on the interaction of phenolic compounds with micelles, which includes studies on compounds like 4-bromo-2,6-dimethylphenol. Such studies are crucial for understanding the physicochemical behavior of these compounds in different environments (Senz & Gsponer, 1994).
  • Toxicity and Environmental Impact Studies :

    • The impact of phenolic compounds, including dimethylphenols, on bacterial dehydrogenase activity has been studied. This research is important for understanding the environmental and ecological effects of such compounds (Nweke & Okpokwasili, 2010).

Safety And Hazards

2-Bromo-3,5-dimethylphenol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMCSGCDWVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethylphenol

CAS RN

125237-08-3
Record name 2-bromo-3,5-dimethylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethylphenol (15.0 g, 123 mmol) in carbon disulfide (330 mL) was slowly added N-bromosuccinimide (21.9 g, 123 mmol) in several batches with ice-cooling, and the mixture was stirred at room temperature for 1 hour. The solvent was distilled off under reduced pressure, and the precipitated crystals were filtered and then were washed with ethyl acetate-hexane (10:1). The solution was concentrated, and the residue was purified by silica gel chromatography (ethyl-acetate:hexane=1:9) to obtain 16.3 g (yield 66%) of the title compound. Oily matter.
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15 g
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21.9 g
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330 mL
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66%

Synthesis routes and methods III

Procedure details

N-bromosuccinimide (178 g, 1.00 mmol) was slowly added to a solution of toluene (1.0 L) containing 3,5-dimethylphenol (122 g, 1.00 mol) under ice-cooling condition, and then the mixture was warmed to room temperature and stirred for 2 hours. The mixture was concentrated under reduced pressure, and then the residue was suspended in hexane (400 mL) to remove insolubles by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 9:1) to give 61.6 g of the title compound (yield: 31%).
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178 g
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1 L
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122 g
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31%

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